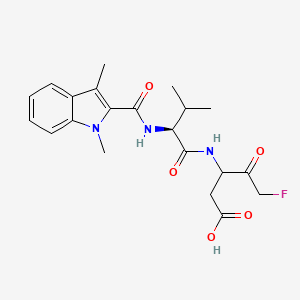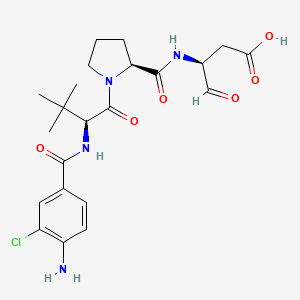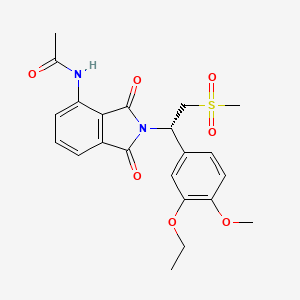
Apremilast
Übersicht
Beschreibung
Apremilast ist ein niedermolekularer Inhibitor der Phosphodiesterase 4 (PDE4), der unter dem Markennamen Otezla vermarktet wird . Es wird hauptsächlich zur Behandlung entzündlicher Erkrankungen wie Psoriasis und Psoriasis-Arthritis eingesetzt . This compound wirkt, indem es die Immunantwort moduliert, Entzündungen reduziert und Symptome lindert, die mit diesen Erkrankungen verbunden sind .
Wirkmechanismus
Target of Action
Apremilast, sold under the brand name Otezla among others, is a medication primarily used for the treatment of certain types of psoriasis and psoriatic arthritis . The primary target of this compound is the enzyme phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of cellular functions .
Mode of Action
This compound acts as a selective inhibitor of PDE4 . By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to increased intracellular cAMP levels . This increase in cAMP levels can modulate the production of various inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by this compound affects several biochemical pathways. It results in the downregulation of pro-inflammatory markers such as tumor necrosis factor alpha (TNF-α) , interleukin 23 (IL-23) , and inducible nitric oxide synthase , and upregulation of anti-inflammatory markers such as interleukin 10 (IL-10) . This compound also regulates the balance between T effector cells (Teff) and T regulatory cells (Treg) via the PI3K/AKT/FoxO1 signaling pathway .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 73% . It reaches peak plasma concentration (Tmax) in about 2.5 hours after oral administration . This compound is primarily metabolized in the liver by CYP3A4 , with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of this compound is between 6 to 9 hours , and it is excreted via urine (58%) and feces (39%) . A study showed that weight-based dosing with this compound provides exposure that is comparable to that achieved with standard dosing in adults .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to the modulation of inflammatory mediators. This results in a decrease in inflammation and the symptoms of psoriasis and psoriatic arthritis . Specifically, this compound treatment has been shown to decrease the proportion and population of Th17 cells and increase the proportion and population of T regulatory (Treg) cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence CYP3A4 activity. Additionally, factors such as diet and the presence of other medications can also impact the drug’s absorption and overall effectiveness .
Wissenschaftliche Forschungsanwendungen
Apremilast hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Medizin wird es zur Behandlung von mittelschwerer bis schwerer Plaque-Psoriasis und Psoriasis-Arthritis eingesetzt . Es hat sich auch als vielversprechend für die Behandlung anderer entzündlicher Erkrankungen wie Morbus Bechterew, Morbus Behçet, atopische Dermatitis und Colitis ulcerosa erwiesen . Zusätzlich wurde this compound auf seine potenziellen kardiometabolischen Vorteile bei Patienten mit Psoriasis untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Phosphodiesterase 4 (PDE4), eines Enzyms, das zyklisches Adenosinmonophosphat (cAMP) abbaut . Durch die Hemmung von PDE4 erhöht this compound den intrazellulären cAMP-Spiegel, was wiederum die Immunantwort moduliert und die Produktion von proinflammatorischen Zytokinen reduziert . Dieser Mechanismus hilft, die Symptome entzündlicher Erkrankungen wie Psoriasis und Psoriasis-Arthritis zu lindern .
Biochemische Analyse
Biochemical Properties
Apremilast plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase 4 (PDE4) . This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels . The increase in cAMP levels modulates the production of various pro-inflammatory and anti-inflammatory mediators .
Cellular Effects
This compound has profound anti-inflammatory properties. It blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha (TNF-α), interleukin 23 (IL-23), CXCL9, and CXCL10 in multiple cell types . In addition, this compound increases the production of the anti-inflammatory cytokine IL-10 .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of the enzyme phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger . The inhibition of PDE4 by this compound leads to increased intracellular cAMP levels . An increase in cAMP levels results in the modulation of a series of pro-inflammatory and anti-inflammatory mediators .
Temporal Effects in Laboratory Settings
In phase 3 trials, 16 weeks of treatment with this compound 30 mg twice daily reduced the severity of moderate to severe plaque psoriasis . With longer-term use, the clinical benefits of this compound were durable and no new significant adverse events emerged .
Dosage Effects in Animal Models
In animal models of arthritis, this compound showed a reduction of clinical and histopathologic signs of arthritis at doses of 5 and 25 mg/kg administered by daily intraperitoneal injections .
Metabolic Pathways
This compound is heavily metabolized by various pathways, which include oxidation, hydrolysis, in addition to conjugation . It is metabolized in the liver, mainly via the enzyme CYP3A4, but to a minor extent via CYP1A2 and CYP2A6 .
Transport and Distribution
This compound is absorbed well from the gut (73%), independently of food intake, and reaches peak blood plasma concentrations after 2.5 hours . Only 3% and 7% of an this compound dose are detected in the urine and feces as unchanged drug, respectively, indicating extensive metabolism and high absorption .
Vorbereitungsmethoden
Die Synthese von Apremilast umfasst mehrere Schritte, beginnend mit dem kommerziell erhältlichen 3-Hydroxy-4-Methoxybenzaldehyd . Der Syntheseweg beinhaltet die Verwendung von tert-Butansulfinamid als chiralem Hilfsstoff, was zu einer Gesamtausbeute von 56% mit 95,5% enantiomerem Überschuss führt . Industrielle Produktionsmethoden umfassen die Oxidation von Zwischenprodukten, gefolgt von Reaktionen mit 3-Acetamidphthalsäureanhydrid . Diese Methode führt ein chirales Zentrum ein und vereinfacht den Syntheseweg, wodurch sie für die großtechnische Produktion geeignet ist .
Analyse Chemischer Reaktionen
Apremilast durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind tert-Butansulfinamid und 3-Acetamidphthalsäureanhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen . Das Vorhandensein der Methylsulfonylgruppe im Molekül stellt Herausforderungen für die asymmetrische Synthese dar, aber es wurden effiziente Methoden entwickelt, um diese Herausforderungen zu bewältigen .
Vergleich Mit ähnlichen Verbindungen
Apremilast wird oft mit anderen PDE4-Inhibitoren wie Roflumilast und Crisaborole verglichen . Während alle drei Verbindungen PDE4 hemmen, ist this compound einzigartig in seiner spezifischen Anwendung zur Behandlung von Psoriasis und Psoriasis-Arthritis . Andere ähnliche Verbindungen umfassen Otezla (ein weiterer Markenname für this compound) und Sotyktu (Deucravacitinib), die ebenfalls zur Behandlung von Plaque-Psoriasis eingesetzt werden . This compound zeichnet sich durch seine orale Verabreichung und sein gut verträgliches Profil aus .
Eigenschaften
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976289 | |
| Record name | Apremilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
741.3±60.0 | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The full mechanism of action of this drug is not fully established, however, it is known that apremilast is an inhibitor of phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger. The inhibition of PDE4 by apremilast leads to increased intracellular cAMP levels. An increase in cAMP results in the suppression of inflammation by decreasing the expression of TNF-α, IL-17, IL-23, and other inflammatory mediators. The above inflammatory mediators have been implicated in various psoriatic conditions as well as Behcet's disease, leading to their undesirable inflammatory symptoms such as mouth ulcers, skin lesions, and arthritis. Apremilast administration leads to a cascade which eventually decreases the levels of the above mediators, relieving inflammatory symptoms., Apremilast is an orally administered phosphodiesterase-4 inhibitor, currently in phase 2 clinical studies of psoriasis and other chronic inflammatory diseases. The inhibitory effects of apremilast on pro-inflammatory responses of human primary peripheral blood mononuclear cells (PBMC), polymorphonuclear cells, natural killer (NK) cells and epidermal keratinocytes were explored in vitro, and in a preclinical model of psoriasis. Apremilast was tested in vitro against endotoxin- and superantigen-stimulated PBMC, bacterial peptide and zymosan-stimulated polymorphonuclear cells, immunonoglobulin and cytokine-stimulated NK cells, and ultraviolet B light-activated keratinocytes. Apremilast was orally administered to beige-severe combined immunodeficient mice, xenotransplanted with normal human skin and triggered with human psoriatic NK cells. Epidermal skin thickness, proliferation index and inflammation markers were analysed. Apremilast inhibited PBMC production of the chemokines CXCL9 and CXCL10, cytokines interferon-gamma and tumour necrosis factor (TNF)-alpha, and interleukins (IL)-2, IL-12 and IL-23. Production of TNF-alpha by NK cells and keratinocytes was also inhibited. In vivo, apremilast significantly reduced epidermal thickness and proliferation, decreased the general histopathological appearance of psoriasiform features and reduced expression of TNF-alpha, human leukocyte antigen-DR and intercellular adhesion molecule-1 in the lesioned skin. Apremilast displayed a broad pattern of anti-inflammatory activity in a variety of cell types and decreased the incidence and severity of a psoriasiform response in vivo. Inhibition of TNF-alpha, IL-12 and IL-23 production, as well as NK and keratinocyte responses by this phosphodiesterase-4 inhibitor suggests a novel approach to the treatment of psoriasis., Psoriasis and psoriatic arthritis are common clinical conditions that negatively impact health-related quality of life and are linked to serious medical comorbidities. Disease mechanisms involve local and systemic chronic inflammatory processes. Available biologic therapies specifically target single inflammatory mediators, such as tumor necrosis factor-a (TNF-a), in the context of a larger inflammatory signaling cascade. To interrupt this pathological cascade earlier in the response or further upstream, and return pro-inflammatory and anti-inflammatory signaling to a homeostatic balance, the use of a phosphodiesterase4 (PDE4) inhibitor has been explored. PDE4 is the major enzyme class responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), an intracellular second messenger that controls a network of pro-inflammatory and anti-inflammatory mediators. With PDE4 inhibition, and the resulting increases in cAMP levels in immune and non-immune cell types, expression of a network of pro-inflammatory and anti-inflammatory mediators can be modulated. Apremilast is an orally available targeted PDE4 inhibitor that modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-a, and interleukin (IL)-23 and increases IL-10. In phase II studies of subjects with psoriasis and psoriatic arthritis, apremilast reversed features of the inflammatory pathophysiology in skin and joints and significantly reduces clinical symptoms. The use of an oral targeted PDE4 inhibitor for chronic inflammatory diseases, like psoriasis and psoriatic arthritis, represents a novel treatment approach that does not target any single mediator, but rather focuses on restoring a balance of pro-inflammatory and anti-inflammatory signals., Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4), works intracellularly to modulate a network of pro-inflammatory and anti-inflammatory mediators. Phosphodiesterase 4 inhibition elevates intracellular cAMP levels, thereby reducing the inflammatory response by modulating the expression of tumor necrosis factor-alpha (TNF-a), interleukin-23 (IL-23), IL-17 and IL-10. | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apremilast | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
608141-41-9 | |
| Record name | Apremilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608141-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apremilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608141419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apremilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apremilast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP7QBP99PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apremilast | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Apremilast?
A1: this compound is a small molecule inhibitor that specifically targets phosphodiesterase 4 (PDE4). [, , , , , ]
Q2: How does this compound's inhibition of PDE4 affect the inflammatory response?
A2: By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to a downstream modulation of various pro-inflammatory and anti-inflammatory mediators. [, , , , ]
Q3: Which specific cytokines are affected by this compound treatment?
A3: this compound has been shown to decrease the production of pro-inflammatory cytokines such as Tumor necrosis factor-α (TNF-α), Interleukin (IL)-12/23, IL-12, IL-2, and Interferon-γ (IFNγ), while upregulating the anti-inflammatory cytokine IL-10. [, , ] In a substudy analyzing the effects of this compound on plasma biomarkers in psoriatic arthritis patients, this compound reduced levels of IL-8, TNF-α, IL-6, MIP-1β, MCP-1, and ferritin after 24 weeks. [] Further analysis at week 40 showed decreased levels of IL-17, IL-23, IL-6, and ferritin, alongside increased levels of IL-10 and IL-1 receptor antagonists. []
Q4: Does this compound affect osteoclast formation?
A4: Research indicates that this compound not only inhibits the production of osteoclastogenic cytokines but also directly suppresses inflammation-driven osteoclastogenesis. This suggests a potential bone-protective effect, particularly in Psoriatic Arthritis (PsA). []
Q5: How does this compound impact cellular senescence in the context of osteoarthritis?
A5: Studies using an IL-17-treated chondrocyte model suggest that this compound might protect chondrocytes from IL-17-induced senescence. This effect appears to be mediated by Sirtuin 1 (SIRT1) and involves the suppression of IL-1β, MCP-1, and reactive oxygen species (ROS) production. []
Q6: What is the primary route of this compound elimination?
A6: this compound is primarily eliminated through metabolic clearance. Non-enzymatic hydrolysis and excretion of unchanged drug play a lesser role. []
Q7: What are the major metabolic pathways of this compound?
A7: this compound undergoes extensive metabolism via various pathways, including O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis. []
Q8: What is the primary metabolite of this compound?
A8: The predominant metabolite is O-desmethyl this compound glucuronide, which constitutes a significant portion of both plasma radioactivity and excreted radioactivity. []
Q9: How does the pharmacological activity of this compound metabolites compare to the parent drug?
A9: The major metabolites of this compound exhibit significantly lower pharmacological activity (at least 50-fold) compared to this compound itself. []
Q10: What preclinical models have been used to investigate this compound's efficacy in inflammatory conditions?
A10: The collagen-induced arthritis (CIA) mouse model has been used to study the effects of this compound on arthritis. Results suggest that this compound can delay arthritis onset, reduce arthritis scores, prevent bone erosion, and modulate the immune response in this model. [, ]
Q11: Has this compound demonstrated efficacy in preclinical models of osteoarthritis?
A11: While not directly tested in osteoarthritis models, this compound's ability to prevent IL-17-induced cellular senescence in ATDC5 chondrocytes suggests potential benefits in this condition. Further research is needed to confirm this. []
Q12: What clinical trial data is available for this compound in PsA?
A12: Multiple phase III clinical trials (PALACE program) have demonstrated the efficacy and safety of this compound in treating PsA, including patients with active disease and those naive to disease-modifying antirheumatic drugs (DMARDs). [, ] A study comparing this compound to Methotrexate in PsA patients found no significant difference in efficacy between the two treatments. []
Q13: Are there any potential biomarkers for predicting this compound treatment response in psoriasis patients?
A13: Research suggests that fold changes in the expression of IL1β, IL6, and IL17F genes during this compound treatment might be associated with different therapy outcomes in psoriasis patients. This warrants further investigation as potential predictors of treatment effectiveness. []
Q14: How does this compound compare to other treatment options for PsA, such as biologics?
A14: this compound offers an alternative oral treatment option for PsA, particularly for patients who are biologic-naive or have contraindications to biologics. In real-world settings, this compound is often positioned between conventional synthetic therapy and biologics in the treatment pathway. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
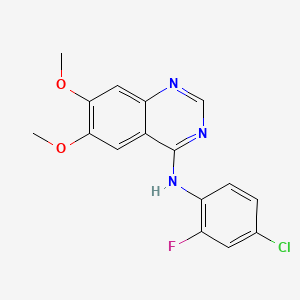
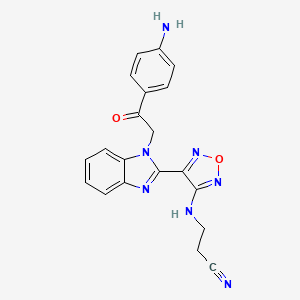
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)

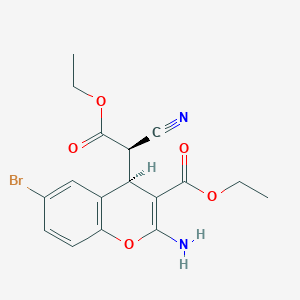
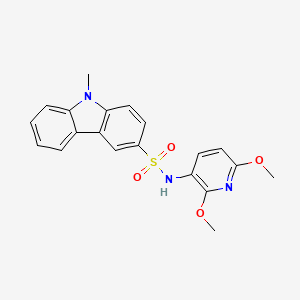
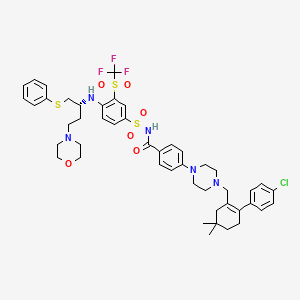


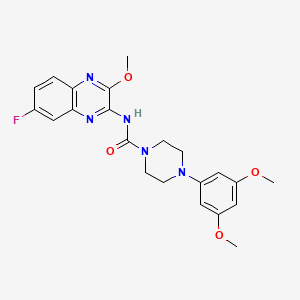
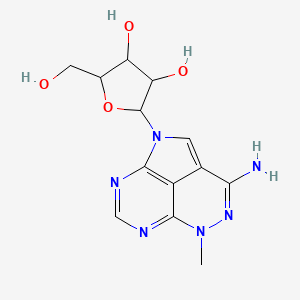
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)
